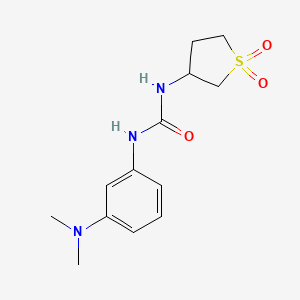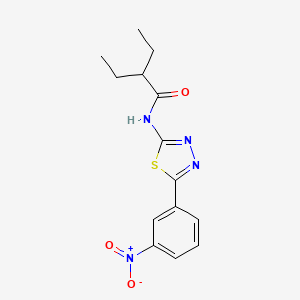
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
Research on structurally related compounds such as N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea has shown potent inhibitory activity towards acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This finding, derived from a study exploring structure-activity relationships, indicates the potential of such compounds in developing treatments for hypercholesterolemia and atherosclerosis (Kimura et al., 1993).
Anticancer Agents
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been reported, with some compounds demonstrating significant antiproliferative effects on various cancer cell lines. This suggests the utility of urea derivatives in designing new anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. The study highlights the potential of urea derivatives in protecting industrial materials against corrosion, which has significant implications for materials science and engineering (B. Mistry et al., 2011).
Green Chemistry
Research on 4-Dimethylaminopyridinium carbamoylides, which are related to urea derivatives, has identified them as safe and non-hazardous substitutes for arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas. This innovation supports the principles of green chemistry by reducing the use of toxic reagents in chemical synthesis (F. Sa̧czewski et al., 2006).
Environmental Science
The microbial degradation of substituted urea herbicides, including their phytotoxicity and degradation rates, has been studied to understand their environmental impact. Such studies are crucial for assessing the ecological safety and biodegradability of urea-based compounds (D. Murray et al., 1969).
properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-16(2)12-5-3-4-10(8-12)14-13(17)15-11-6-7-20(18,19)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBTUSLPJUKXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)


![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)


![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)

amino}-2-phenylacetic acid](/img/no-structure.png)